1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride
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Overview
Description
1-[3-(Benzyloxy)phenyl]piperazine is a synthetic compound .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of 1-[3-(Benzyloxy)phenyl]piperazine is 268.36 . The InChI code provides a specific identifier for the compound .Scientific Research Applications
N-dealkylation of Arylpiperazine Derivatives
A study highlights the metabolic pathways and disposition of arylpiperazine derivatives, which undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to 1-aryl-piperazines. These metabolites are noted for their serotonin receptor-related effects among others. Understanding these metabolic pathways is crucial for developing drugs with improved efficacy and reduced side effects (Caccia, 2007).
Development of Macozinone for TB Treatment
The application of piperazine derivatives in the treatment of tuberculosis (TB) is discussed, particularly focusing on Macozinone, a piperazine-benzothiazinone PBTZ169 currently undergoing clinical studies. This review summarizes the key findings leading to the development of this compound, highlighting its target, decaprenylphospohoryl ribose oxidase DprE1, involved in the synthesis of essential arabinan polymers of the cell wall in Mycobacterium tuberculosis (Makarov & Mikušová, 2020).
Piperazine Derivatives for Therapeutic Use
A patent review on piperazine compounds elucidates their significance in designing drugs across various therapeutic areas. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resultant molecules, suggesting the flexibility of piperazine as a core structure for drug discovery (Rathi, Syed, Shin, & Patel, 2016).
Discovery of Antineoplastic Agents
The review details the discovery and development of a novel series of piperidones, demonstrating potent cytotoxic properties and highlighting their potential as antineoplastic agents. This underscores the versatility of piperazine derivatives in cancer treatment, offering insights into their modes of action and potential for further drug development (Hossain, Enci, Dimmock, & Das, 2020).
Benzoxazinoids as Antimicrobial Scaffolds
Benzoxazinoids, including derivatives of 1,4-benzoxazin-3-one, exhibit antimicrobial activity, suggesting the potential of this scaffold for designing new antimicrobial compounds. This highlights the broader applications of piperazine derivatives beyond their traditional use, opening avenues for antimicrobial drug development (de Bruijn, Gruppen, & Vincken, 2018).
Mechanism of Action
properties
IUPAC Name |
1-(3-phenylmethoxyphenyl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O.2ClH/c1-2-5-15(6-3-1)14-20-17-8-4-7-16(13-17)19-11-9-18-10-12-19;;/h1-8,13,18H,9-12,14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFSKFWDBGWHNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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